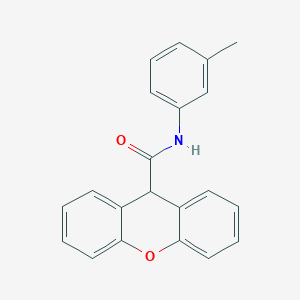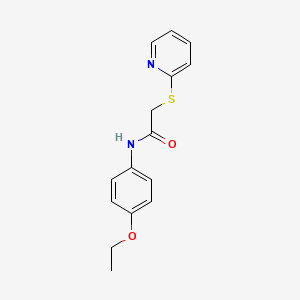![molecular formula C20H25N5O3 B5630893 2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5630893.png)
2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research in the field of organic chemistry often explores the synthesis and characterization of novel compounds, which may exhibit unique chemical reactions and properties. Compounds such as pyrazoles, chromenes, and carboxamides are of significant interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules like "2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide" typically involves multi-step synthetic pathways. These may include condensation reactions, ring closure strategies, and the use of protecting groups to achieve the desired molecular architecture. For instance, Bol’but et al. (2014) describe the synthesis of related tetrahydro-1H-pyrazolo derivatives via hydrolytic cleavage and subsequent reactions with benzylthiol or thiophenols (Bol’but, Kemskii, & Vovk, 2014).
Molecular Structure Analysis
Molecular structure analysis is fundamental to understanding the properties of newly synthesized compounds. Techniques such as NMR, IR, mass spectroscopy, and X-ray crystallography are utilized to confirm the structure of synthesized compounds. For example, Senthilkumar et al. (2021) employed 1H NMR, 13C NMR, FT-IR, and mass spectroscopy for the characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, highlighting the importance of these techniques in molecular structure analysis (Senthilkumar, Umarani, & Satheesh, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like the one often involve nucleophilic substitutions, electrophilic additions, and the formation of heterocyclic rings. These reactions are influenced by the chemical structure of the compound, including the presence of electron-withdrawing or donating groups, which can affect reactivity and the types of reactions the compound can undergo.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystallinity, are crucial for their practical application and handling. These properties are determined based on the molecular structure and can be influenced by factors such as molecular weight, polarity, and intermolecular forces.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for their application in synthesis and drug design. The presence of functional groups like carboxamide and pyrazole rings significantly influences these properties, offering sites for further chemical modification and interaction with biological targets.
For detailed insights into the synthesis, structure, and properties of related compounds, the following references are recommended:
- (Bol’but, Kemskii, & Vovk, 2014)
- (Senthilkumar, Umarani, & Satheesh, 2021)
Propiedades
IUPAC Name |
2-[(3,4-dihydro-2H-chromene-3-carbonylamino)methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23(2)20(27)24-7-8-25-17(12-24)10-16(22-25)11-21-19(26)15-9-14-5-3-4-6-18(14)28-13-15/h3-6,10,15H,7-9,11-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGMEQIPGOCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)C3CC4=CC=CC=C4OC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(3S*,4R*)-1-[(3,5-difluoro-2-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5630815.png)
![2-allyl-6-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B5630818.png)
![N-{3-[(diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-methoxybenzamide oxalate](/img/structure/B5630827.png)
![2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol](/img/structure/B5630833.png)
![methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5630834.png)

![2-(ethylamino)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5630856.png)

![6-[(3-fluorophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5630872.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide dihydrochloride](/img/structure/B5630877.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5630879.png)
